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Methodologies for Real-World Safety Analysis

The core findings above are derived from sophisticated analyses of large-scale pharmacovigilance databases.

The primary methodology is outlined below.
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Flowchart of the primary pharmacovigilance analysis methodology.

e Data Source: The FDA Adverse Event Reporting System (FAERS) is a primary database
containing millions of spontaneous adverse event reports submitted by healthcare professionals,
consumers, and manufacturers [1] [2]. This is considered a key source of "real-world" post-marketing
safety data.

¢ Disproportionality Analysis: This is a core statistical method used to identify potential safety
signals. It compares the frequency of a specific adverse event with osilodrostat to its frequency with
all other drugs in the database. Common metrics include:

o Reporting Odds Ratio (ROR) and Proportional Reporting Ratio (PRR): A value significantly
greater than 1 suggests a disproportionate reporting association [1] [3].
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o Bayesian Confidence Propagation Neural Network (BCPNN) and Multi-item Gamma
Poisson Shrinker (MGPS): More advanced Bayesian methods that provide a measure of the
strength of the signal (Information Component, IC) and an Empirical Bayes Geometric Mean
(EBGM) [1].

Detailed Adverse Event Breakdown

The following table provides a more granular look at the specific adverse events associated with

osilodrostat, based on the disproportionality analysis of the FAERS database.

Adverse Event Frequency Signal Strength Notes

(Preferred Term) (n) (ROR or PRR)

Adrenal 36 [4] N/A Most common treatment-related serious

insufficiency AE [4].

Nausea 39 [4] N/A Very common, often treatment-related
[4].

Fatigue 36 [4] N/A Very common, often treatment-related
[4].

Off-label use High [1] [3] N/A Reflects use for conditions outside
official US approval (Cushing's disease
only) [3].

Cardiac flutter 4 [3] PRR: 19.42 [3] A new potential safety signal requiring
further investigation.

Ventricular 4 [3] PRR: 11.85 [3] A new potential safety signal requiring

extrasystoles further investigation.

Arthralgia N/A Significantly higher Confirmed by meta-analysis of clinical

vs. placebo [5] trials.
Hypokalaemia N/A Reported [1] Known effect due to enzyme inhibition.
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Mechanism of Action and Safety Implications

Osilodrostat's safety profile is directly linked to its mechanism of action. It is a potent, dual inhibitor of key

enzymes in adrenal steroidogenesis [1] [5]:

¢ 11B-hydroxylase (CYP11B1): Catalyzes the final step of cortisol synthesis.
¢ Aldosterone synthase (CYP11B2): Catalyzes the conversion of corticosterone to aldosterone.

This potent inhibition explains the most common and serious adverse effect, adrenal insufficiency (AI), as
it directly and rapidly lowers cortisol levels [4] [6]. Furthermore, the inhibition creates a buildup of upstream
steroid precursors (like 11-deoxycortisol and androgens), which can lead to other adverse effects such as

hypokalemia (due to mineralocorticoid precursor buildup) and hyperandrogenism [2] [5].

A notable finding from a recent case report is that adrenal suppression can be prolonged and persist even

after osilodrostat discontinuation, requiring hydrocortisone replacement for many weeks [6].

Temporal Pattern and Clinical Management

Understanding when adverse events occur is crucial for clinical management.

¢ Time to Onset: The median time to onset for any osilodrostat-related adverse event is 52 days after
starting the medication [7].

¢ Gender Difference: A significant gender difference exists, with a median time to onset of 15 days for
males compared to 34 days for females [7].

¢ Risk Period: Hypocortisolism-related events occur more frequently during the first 12 weeks of
treatment (the dose titration phase) but can occur at any time, even on a stable dose [8].

Based on this evidence, lifelong monitoring is advised for patients on osilodrestat to maintain normal
cortisol levels and detect adverse events early for prompt intervention [8]. Management often involves dose

adjustments or temporary hydrocortisone replacement to manage adrenal insufficiency [4].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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